

The Chemical Landscape of HS-1371: A Technical Guide for Researchers

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Compound of Interest

Compound Name: HS-1371

Cat. No.: B607975

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **HS-1371**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIP3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting necroptosis.

Chemical Structure and Properties

HS-1371, with the chemical name 4-(4-methylphenoxy)-7-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoline, is a novel quinoline-based compound.^[1] Its discovery stemmed from extensive screening of kinase-focused chemical libraries, identifying it as a potent inhibitor of RIP3, a key mediator of necroptotic cell death.^{[2][3]}

The core structure of **HS-1371** features a quinoline scaffold, a key feature that had not been previously reported for RIP3 inhibitors.^[3] This is combined with a 4-(1H-pyrazol-1-yl)piperidine group at the C7 position, which contributes to its high inhibitory activity.^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **HS-1371** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₄ N ₄ O	[4]
Molecular Weight	384.47 g/mol	[2]
CAS Number	2158197-70-5	[4]
Appearance	White to off-white solid	[5]
SMILES	<chem>Cc1ccc(Oc2ccnc3cc(ccc23)-c2cnn(c2)C2CCNCC2)cc1</chem>	[2]
InChI	InChI=1S/C24H24N4O/c1-17-2-5-21(6-3-17)29-24-10-13-26-23-14-18(4-7-22(23)24)19-15-27-28(16-19)20-8-11-25-12-9-20/h2-7,10,13-16,20,25H,8-9,11-12H2,1H3	[4]

Solubility

The solubility of **HS-1371** in various solvents is summarized in Table 2. It is important to note that for DMSO, sonication is recommended to achieve the specified concentration.[2][5]

Solvent	Solubility	Reference
DMSO	16.67 mg/mL (43.36 mM)	[2][5]

Biological Activity and Mechanism of Action

HS-1371 is a potent and ATP-competitive inhibitor of RIP3 kinase.[3][5] It directly binds to the ATP-binding pocket of RIP3, thereby preventing the enzyme's autophosphorylation and subsequent activation of the necroptotic pathway.[1][3][4]

Inhibitory Potency

The inhibitory activity of **HS-1371** against RIP3 kinase is summarized in Table 3.

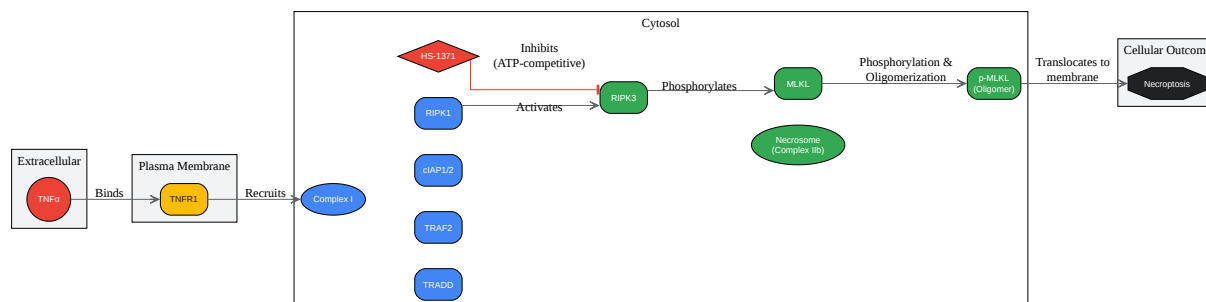
Parameter	Value	Reference
IC ₅₀	20.8 nM	[2]

Mechanism of Action: Inhibition of Necroptosis

Necroptosis is a form of programmed cell death that is initiated under apoptosis-deficient conditions and is critically dependent on the kinase activity of RIP3.[3] Upon stimulation by factors such as Tumor Necrosis Factor (TNF), RIP3 is activated and phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[3] This phosphorylation event leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[4]

HS-1371 specifically inhibits the kinase activity of RIP3, thereby blocking the phosphorylation of MLKL and the subsequent steps in the necroptotic cascade.[3][4] This leads to the protection of cells from necroptotic cell death.[3] A key finding is that **HS-1371** inhibits TNF-induced necroptosis but does not affect TNF-induced apoptosis, highlighting its specific inhibitory effect on RIP3-mediated necroptosis.[3][6]

The signaling pathway of TNF-induced necroptosis and the inhibitory action of **HS-1371** are depicted in the following diagram:



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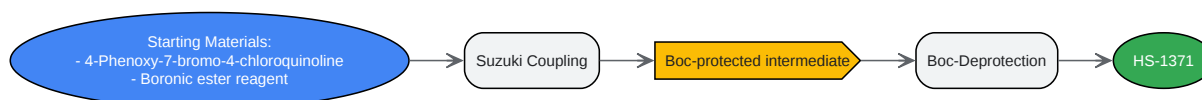
Figure 1. Signaling pathway of TNF-induced necroptosis and the inhibitory mechanism of **HS-1371**.

Experimental Protocols

The following are detailed methodologies for key experiments involving **HS-1371**, adapted from the primary literature.[3]

Synthesis of HS-1371

The synthesis of 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline (**HS-1371**) is achieved through a two-step process involving a Suzuki coupling followed by a Boc-deprotection step.[3]



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Figure 2. General workflow for the synthesis of **HS-1371**.

Detailed Protocol:

- Preparation of 4-phenoxyquinoline starting material: 4-Phenoxy-7-bromo-4-chloroquinoline is reacted with p-cresol in the presence of K_2CO_3 in N,N-dimethylformamide (DMF) at 140 °C for 12 hours under a nitrogen atmosphere.[3]
- Suzuki Coupling: The resulting 4-phenoxyquinoline derivative is coupled with a boronic ester reagent.[3]
- Boc-Deprotection: The Boc-protecting group is removed to yield the final product, **HS-1371**. [3]

In Vitro RIP3 Kinase Inhibition Assay

The inhibitory activity of **HS-1371** on RIP3 kinase is determined using a radiometric kinase assay.[3]

Materials:

- Recombinant human RIP3 enzyme
- Myelin basic protein (MBP) as substrate
- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$
- Reaction buffer (20 mM HEPES (pH 7.5), 10 mM $MgCl_2$, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na_3VO_4 , 2 mM DTT, 1% DMSO)
- **HS-1371** at various concentrations

Procedure:

- The RIP3 enzyme is incubated with varying concentrations of **HS-1371** in the reaction buffer.
- The kinase reaction is initiated by the addition of a mixture of MBP and [γ - ^{32}P]ATP.
- The reaction mixture is incubated for a specific time at room temperature.
- The reaction is stopped, and the amount of incorporated ^{32}P into the MBP substrate is quantified to determine the kinase activity.
- IC_{50} values are calculated from the dose-response curves.

Cellular Necroptosis Assay

The ability of **HS-1371** to protect cells from necroptosis is assessed in cell-based assays.[\[3\]](#)

Cell Line:

- HT-29 human colon cancer cells (which express RIP3)

Reagents:

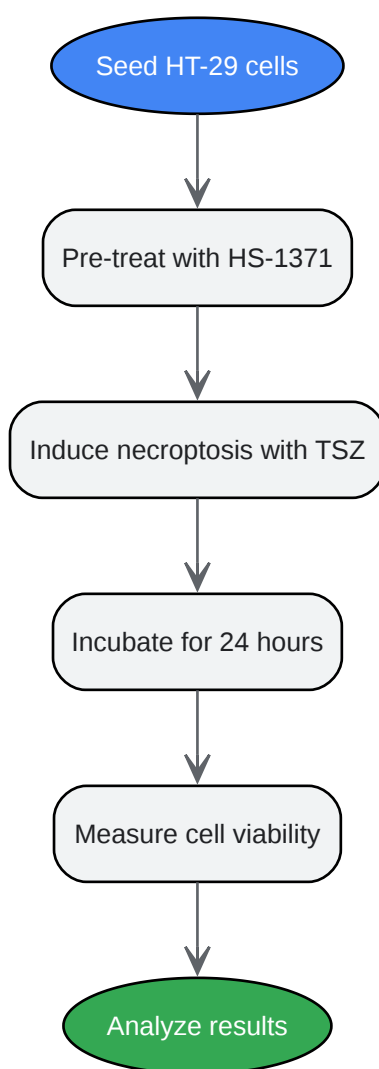
- $\text{TNF-}\alpha$
- Smac mimetic
- z-VAD-FMK (a pan-caspase inhibitor)
- **HS-1371**
- Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

Procedure:

- HT-29 cells are seeded in 96-well plates and allowed to attach overnight.
- Cells are pre-treated with various concentrations of **HS-1371** for a specified period (e.g., 1 hour).

- Necroptosis is induced by treating the cells with a combination of TNF- α , Smac mimetic, and z-VAD-FMK (TSZ).[3]
- After incubation (e.g., 24 hours), cell viability is measured using a suitable assay.
- The protective effect of **HS-1371** is determined by the increase in cell viability in the presence of the inhibitor compared to the TSZ-treated control.

The general workflow for the cellular necroptosis assay is illustrated below:



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Figure 3. Experimental workflow for the cellular necroptosis assay.

Conclusion

HS-1371 is a valuable research tool for studying the role of RIP3 kinase and necroptosis in various physiological and pathological processes. Its high potency and specificity make it a promising lead compound for the development of novel therapeutics for diseases where necroptosis is implicated, such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. This technical guide provides a foundational understanding of **HS-1371** to aid researchers in their exploration of this important signaling pathway.

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